molecular formula C21H12ClNO4S B12477138 2-{4-[(4-chlorophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

2-{4-[(4-chlorophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Cat. No.: B12477138
M. Wt: 409.8 g/mol
InChI Key: IUFAIGQXBYZYJP-UHFFFAOYSA-N
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Description

2-{4-[(4-CHLOROPHENYL)SULFANYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXYLIC ACID is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Chemical Reactions Analysis

2-{4-[(4-CHLOROPHENYL)SULFANYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of carbonyl groups to alcohols.

    Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic indole ring.

Mechanism of Action

The mechanism of action of 2-{4-[(4-CHLOROPHENYL)SULFANYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXYLIC ACID involves its interaction with molecular targets such as enzymes and receptors. The compound’s indole core allows it to bind to specific sites on proteins, modulating their activity. This binding can lead to the inhibition or activation of enzymatic pathways, resulting in various biological effects. The presence of the 4-chlorophenylsulfanyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its potency and selectivity .

Comparison with Similar Compounds

Similar compounds to 2-{4-[(4-CHLOROPHENYL)SULFANYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBOXYLIC ACID include other indole derivatives with different substituents on the aromatic ring. Some examples are:

Properties

Molecular Formula

C21H12ClNO4S

Molecular Weight

409.8 g/mol

IUPAC Name

2-[4-(4-chlorophenyl)sulfanylphenyl]-1,3-dioxoisoindole-5-carboxylic acid

InChI

InChI=1S/C21H12ClNO4S/c22-13-2-6-15(7-3-13)28-16-8-4-14(5-9-16)23-19(24)17-10-1-12(21(26)27)11-18(17)20(23)25/h1-11H,(H,26,27)

InChI Key

IUFAIGQXBYZYJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)SC4=CC=C(C=C4)Cl

Origin of Product

United States

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